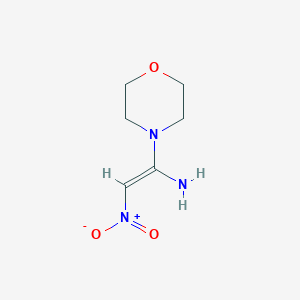

1-(Morpholin-4-yl)-2-nitroethen-1-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

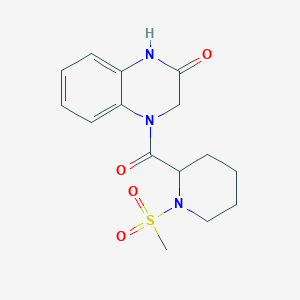

The compound “1-(Morpholin-4-yl)-2-nitroethen-1-amine” contains a morpholine ring, which is a common feature in many pharmaceuticals and other biologically active compounds . The nitroethenyl group could potentially be involved in various chemical reactions, particularly reductions and nucleophilic additions.

Molecular Structure Analysis

The molecular structure of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would consist of a morpholine ring attached to a nitroethenyl group via a single bond. The morpholine ring is a six-membered ring with four carbon atoms and one nitrogen and one oxygen atom . The nitroethenyl group consists of a carbon-carbon double bond with a nitro group (-NO2) attached to one of the carbons.Chemical Reactions Analysis

The nitro group in “1-(Morpholin-4-yl)-2-nitroethen-1-amine” could potentially undergo reduction reactions to form amines . Additionally, the carbon-carbon double bond could potentially participate in addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(Morpholin-4-yl)-2-nitroethen-1-amine” would depend on its molecular structure. For instance, the presence of the polar nitro group and the ether group in the morpholine ring could potentially increase the compound’s solubility in polar solvents .Scientific Research Applications

Complex Formation Studies

- The compound forms a stable complex with carbon tetrachloride in the crystal phase, as demonstrated by X-ray structural study. This interaction showcases van der Waals character, indicating potential applications in crystallography and molecular modeling (Khrustalev et al., 1998).

Nitrosation Mechanism Investigations 2. Research on the nitrosation of various thiols and morpholine by oxygenated •NO solutions at physiological pH helps in understanding the nitrosation process, relevant in biochemistry and pharmacology (Goldstein & Czapski, 1996).

Chemical Reaction Pathways 3. Interaction with alicyclic amines either results in nucleophilic addition or deprotonation, determined by the amine's basicity. This has implications in organic synthesis and reaction mechanism studies (Efremova et al., 2013).

Kinetic Studies in Organic Chemistry 4. Kinetic studies of reactions with alicyclic amines provide insights into reaction rates and mechanisms, essential for chemical synthesis and pharmaceutical research (Castro et al., 2001).

Environmental and Health Impact Studies 5. Investigation into nitrosamine formation from morpholine explores environmental and health effects, especially relevant in CO₂ capture processes and industrial safety (Chandan et al., 2013).

Antibacterial Activity 6. Synthesis of oxazepine compounds from morpholine and their evaluation for antibacterial activity contribute to medicinal chemistry and drug development (Ahmed & Al-hashimi, 2016).

Drug Metabolism Studies 7. [14 C]-labelled morpholine derivatives for trace amine-associate receptor 1 agonists are used in preclinical drug metabolism studies, indicating its role in pharmacokinetics and pharmaceutical research (Edelmann et al., 2016).

Mechanism of Action

properties

IUPAC Name |

(E)-1-morpholin-4-yl-2-nitroethenamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O3/c7-6(5-9(10)11)8-1-3-12-4-2-8/h5H,1-4,7H2/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWOXJAUDNZQRA-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=C[N+](=O)[O-])N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCN1/C(=C/[N+](=O)[O-])/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Morpholin-4-yl)-2-nitroethen-1-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(3-Methoxyphenoxy)-4-oxochromen-7-yl]oxyacetonitrile](/img/structure/B2361530.png)

![[4-(3-Chloropyridin-4-yl)morpholin-2-yl]-piperidin-1-ylmethanone](/img/structure/B2361534.png)

![N-(2,4-dimethoxyphenyl)-2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2361535.png)

![N-[2-(4-acetylpiperazin-1-yl)ethyl]-2-cyclopropyl-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2361541.png)

![N1-(sec-butyl)-N2-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2361543.png)

![5-({2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}sulfamoyl)-2-methoxybenzamide](/img/structure/B2361547.png)

![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)azetidin-3-yl]pent-4-ynoic acid](/img/structure/B2361550.png)